Propyl 2-methylbutanoate, also known as propyl isovalerate, is an ester commonly found in nature as a constituent of various fruits and plants. [, , , ] It contributes to the characteristic fruity aromas of these natural sources, often described as reminiscent of apple, pineapple, or rum. [, , ] In scientific research, propyl 2-methylbutanoate is primarily studied for its role as a flavor and fragrance compound. [, , , ]
Propyl 2-methylbutyrate, also known as propyl 2-methylbutanoate, is an organic compound classified as an ester. Its chemical formula is with a molecular weight of approximately 144.21 g/mol . The compound is derived from butanoic acid and propanol, specifically through the esterification of 2-methylbutanoic acid with propanol. Propyl 2-methylbutyrate is commonly used in the flavor and fragrance industries due to its pleasant fruity odor, reminiscent of apple and banana .
The synthesis of propyl 2-methylbutyrate typically involves the esterification reaction between 2-methylbutanoic acid and propanol. This reaction can be catalyzed by either an acid catalyst or through the use of enzymes in a biocatalytic process.
Key Parameters for Synthesis:
Propyl 2-methylbutyrate can undergo several important chemical reactions:
The mechanism of action for propyl 2-methylbutyrate primarily involves its role as a flavoring agent in food products and fragrances. Its pleasant aroma contributes to sensory experiences in culinary applications. The compound interacts with olfactory receptors in the nasal cavity, triggering signals that are interpreted by the brain as specific scents.
In biochemical contexts, esters like propyl 2-methylbutyrate may also play roles in metabolic pathways where they are broken down into their constituent acids and alcohols, contributing to energy production or serving as precursors for other biochemical compounds .
The physical and chemical properties of propyl 2-methylbutyrate include:
These properties make it suitable for various applications in flavoring and fragrance formulations.
Propyl 2-methylbutyrate is widely used in several industries:
Systematic Naming and Synonyms:Propyl 2-methylbutyrate is designated under IUPAC nomenclature as propyl 2-methylbutanoate. It is interchangeably termed n-propyl 2-methylbutyrate or 2-methylbutyric acid propyl ester in industrial contexts. The CAS registry number 37064-20-3 uniquely identifies it across chemical databases, while alternative designations include EINECS 253-329-9 and MDL ID MFCD00085211 [2] [5] [9].
Molecular Architecture:
Identifier Type | Value |
---|---|
CAS Registry No. | 37064-20-3 |
SMILES | CCCOC(=O)C(C)CC |
InChI Key | TZFQMSDUSOTCJC-UHFFFAOYSA-N |
Molecular Formula | C₈H₁₆O₂ |
XLogP3-AA (est.) | 2.40–2.67 |
Physicochemical Properties:Critical parameters governing its behavior in formulations include:
Natural Occurrence and Early Identification:Propyl 2-methylbutyrate was first isolated in trace quantities from fruits like apples, pineapples, and berries, where it contributes to "top-note" fruity accents. Its volatility and low odor threshold (detectable at ppm levels) positioned it as a candidate for synthetic replication in flavor enhancers. By the mid-20th century, advances in gas chromatography enabled its precise characterization in complex natural extracts [2] [6].
Evolution in Synthesis:Initial industrial production relied on Fischer esterification, combining 2-methylbutyric acid and n-propanol under acidic catalysis. With rising demand for "natural" flavorants, enzymatic synthesis emerged using lipases (e.g., Candida antarctica lipase B) in solvent-free systems. This shift aligned with regulatory frameworks like EU Directive 88/388/EEC, which distinguishes "natural" status for compounds derived from biocatalytic processes [2] [4].
Patent Landscape:Key patents filed between 1980–2010 optimized its use in:
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